
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chloro-2-ethyl-6-methylpyrimidine (BCEM) is an organic compound containing nitrogen, bromine, chlorine, and ethyl and methyl groups. BCEM has a wide range of applications in scientific research, with its unique properties and chemical structure making it an important compound for the development of new drugs and treatments. BCEM has been used in a variety of fields, from medicinal chemistry to biochemistry and physiology.
科学研究应用
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as antifungal agents and anti-inflammatory agents. This compound has also been used in the synthesis of new materials, such as nanomaterials and polymers. In addition, this compound has been used in the development of new catalysts and catalytic systems, and as a ligand in various reactions.
作用机制
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine acts as a catalyst in various reactions, helping to speed up the reaction rate and increase the yield of the desired product. It also acts as a ligand, forming strong bonds with other molecules and helping to stabilize the reaction. In addition, this compound can act as an inhibitor, blocking the activity of enzymes and preventing the formation of unwanted products.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as anti-fungal and anti-bacterial properties. It has also been found to have an inhibitory effect on certain enzymes, such as proteases and phosphatases, and can be used to regulate various metabolic pathways.
Advantages and Limitations for Laboratory Experiments
The advantages of using this compound in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. It is also relatively stable, making it suitable for long-term storage and use. However, this compound has some limitations for laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be toxic if not used properly, and can interfere with other compounds in the reaction mixture.
未来方向
In the future, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine could be used in the development of new drugs and treatments. It could also be used to create new materials, such as nanomaterials and polymers. In addition, this compound could be used to design new catalysts and catalytic systems, and as a ligand in various reactions. Finally, this compound could be used to further explore its biochemical and physiological effects, and its potential therapeutic applications.
合成方法
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine can be synthesized in several ways. One of the most common methods is the reaction of 5-bromo-4-chloro-2-ethylpyrimidine with ethylmagnesium bromide, followed by methylation with methyl iodide. This method is simple, efficient, and cost-effective, and has been widely used in medicinal chemistry and other fields. Another method is the reaction of 5-bromo-4-chloro-2-ethylpyrimidine with ethylmagnesium bromide, followed by methylation with methylmagnesium bromide. This method is more expensive but provides higher yields and is more efficient for large-scale production.
属性
IUPAC Name |
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-3-5-10-4(2)6(8)7(9)11-5/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITJGRLJKHPNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

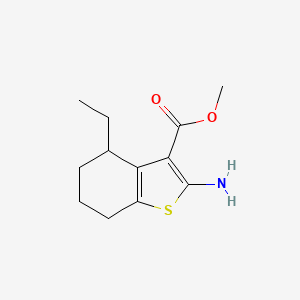
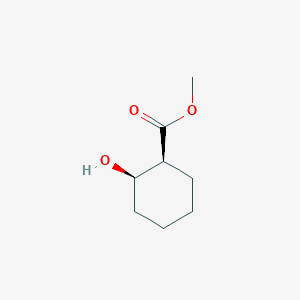
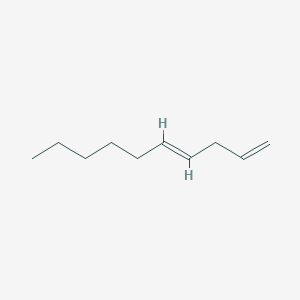
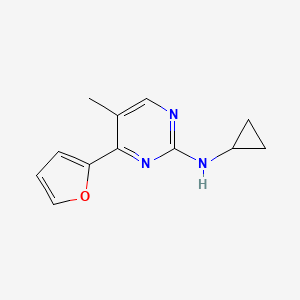
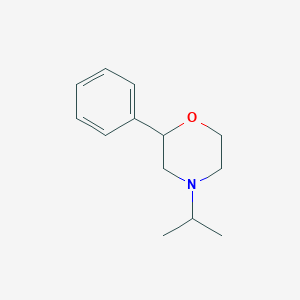



![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)




